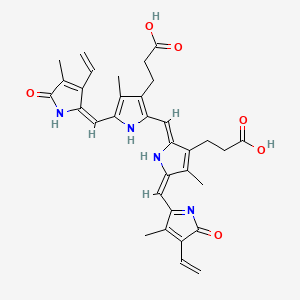
Dehydrobilirubin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone. Biosynthesized from hemoglobin as a precursor of bilirubin. Occurs in the bile of AMPHIBIANS and of birds, but not in normal human bile or serum.
科学研究应用
Biochemical Properties and Mechanisms
Dehydrobilirubin is formed through the enzymatic reduction of bilirubin, primarily via the action of heme oxygenase-1 (HO-1). This compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals positions it as a potential therapeutic agent in various conditions characterized by oxidative damage.
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of this compound in models of traumatic brain injury. For instance, research indicates that this compound can enhance the expression of neuroprotective proteins such as nuclear factor erythroid 2-related factor 2 (NRF2), which plays a pivotal role in cellular defense mechanisms against oxidative stress and inflammation . This suggests that this compound could be beneficial in treating neurodegenerative diseases or injuries.
Antioxidant Role in Disease Models
This compound has been shown to modulate inflammatory responses and oxidative stress in various disease models. In particular, its administration has been linked to reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as liver disease and acute kidney injury. The compound's antioxidant properties help maintain cellular integrity by preventing lipid peroxidation and DNA damage .
Potential Applications in Cancer Therapy
Emerging evidence suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that this compound can inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation. This dual action makes it a candidate for further investigation as an adjunctive therapy in oncology .
Diagnostic Applications
The detection of this compound levels can serve as a biomarker for certain pathological conditions. For example, its concentration can be indicative of liver function and the severity of liver diseases, including hepatitis and cirrhosis. Monitoring this compound levels may provide insights into disease progression and therapeutic efficacy .
Case Study 1: Neuroprotection Post-Trauma
A study investigated the effects of minocycline on neural stem cell proliferation following traumatic brain injury, finding that increased levels of this compound correlated with enhanced neuroprotection and recovery outcomes .
Case Study 2: Antioxidant Effects in Liver Disease
Research has shown that this compound administration resulted in significant reductions in liver enzyme levels and improved histological outcomes in animal models of liver injury, highlighting its potential as a therapeutic agent for hepatic disorders .
Summary Table of Applications
属性
CAS 编号 |
28022-06-2 |
|---|---|
分子式 |
C33H34N4O6 |
分子量 |
582.6 g/mol |
IUPAC 名称 |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15- |
InChI 键 |
RCNSAJSGRJSBKK-LFKMQHSASA-N |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
手性 SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |
规范 SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Key on ui other cas no. |
114-25-0 |
同义词 |
iliverdin XIII alpha biliverdin XIIIa |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















